![molecular formula C17H14N2O2 B2372572 (2-hydroxyphenyl)[1-(4-methylphenyl)-1H-pyrazol-4-yl]methanone CAS No. 887356-20-9](/img/structure/B2372572.png)
(2-hydroxyphenyl)[1-(4-methylphenyl)-1H-pyrazol-4-yl]methanone
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Overview
Description
(2-hydroxyphenyl)[1-(4-methylphenyl)-1H-pyrazol-4-yl]methanone is a chemical compound that belongs to the class of pyrazole derivatives. It has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Antibacterial Screening
A study conducted by Landage, Thube, and Karale (2019) synthesized a series of compounds including (2-hydroxyphenyl)[1-(4-methylphenyl)-1H-pyrazol-4-yl]methanone derivatives for antibacterial screening. Their research indicated potential antibacterial activities of these compounds, emphasizing the significance in the field of medicinal chemistry (Landage, Thube, & Karale, 2019).
Regioselective Synthesis
Alizadeh, Moafi, and Zhu (2015) reported a regioselective synthesis process for 1H-pyrazol-5-yl (2-hydroxyphenyl)methanone derivatives, including the compound . This process involved a 1,3-dipolar cycloaddition reaction, contributing to the advancement in synthetic methodologies for such compounds (Alizadeh, Moafi, & Zhu, 2015).
Antimicrobial Activity
Ashok, Ziauddin, Lakshmi, and Sarasija (2017) synthesized substituted (E)-phenyl[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]vinyl)benzofuran-2-yl]methanones, related to the queried compound, and tested them for antibacterial and antifungal activities. Their study contributes to the understanding of the potential antimicrobial properties of such compounds (Ashok, Ziauddin, Lakshmi, & Sarasija, 2017).
Solvent-free Microwave Assisted Synthesis
The synthesis and antimicrobial activities of fluorine-containing derivatives related to (2-hydroxyphenyl)[1-(4-methylphenyl)-1H-pyrazol-4-yl]methanone were examined by Gadakh, Pandit, Rindhe, and Karale (2010). They employed a solvent-free microwave-assisted synthesis method, shedding light on greener and more efficient synthetic routes (Gadakh, Pandit, Rindhe, & Karale, 2010).
Synthesis and Characterization
A study by Akolkar and Karale (2015) synthesized novel thiazole anchored pyrazolyl benzoxazoles, closely related to the compound of interest, demonstrating the versatility in synthesis and potential for diversification of the molecular structure (Akolkar & Karale, 2015).
Synthesis of Pyrazole Derivatives
Kumar, Meenakshi, Kumar, and Kumar (2012) synthesized (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones, showing good antimicrobial activity. This study underscores the potential of similar pyrazole derivatives in antimicrobial applications (Kumar, Meenakshi, Kumar, & Kumar, 2012).
Mechanism of Action
Target of Action
For example, benzophenones and pyrazoles, which are part of this compound’s structure, are known to interact with a variety of biological targets .
Mode of Action
Benzophenones and pyrazoles often act by binding to their target proteins and modulating their activity .
Biochemical Pathways
Without specific information on the compound, it’s hard to say which biochemical pathways “(2-hydroxyphenyl)[1-(4-methylphenyl)-1H-pyrazol-4-yl]methanone” might affect. Benzophenones and pyrazoles are involved in a wide range of biochemical pathways, depending on their specific targets .
Pharmacokinetics
These properties can vary widely among different compounds and are influenced by factors such as the compound’s chemical structure and the characteristics of the biological system in which it is present .
Result of Action
Based on its structure, it might be expected to have effects related to those of other benzophenones and pyrazoles .
Action Environment
The action, efficacy, and stability of “(2-hydroxyphenyl)[1-(4-methylphenyl)-1H-pyrazol-4-yl]methanone” could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s ability to reach its target, bind to it, and exert its effects .
properties
IUPAC Name |
(2-hydroxyphenyl)-[1-(4-methylphenyl)pyrazol-4-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-12-6-8-14(9-7-12)19-11-13(10-18-19)17(21)15-4-2-3-5-16(15)20/h2-11,20H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVQVXCSNUVRUNJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C=N2)C(=O)C3=CC=CC=C3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-hydroxyphenyl)[1-(4-methylphenyl)-1H-pyrazol-4-yl]methanone |
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